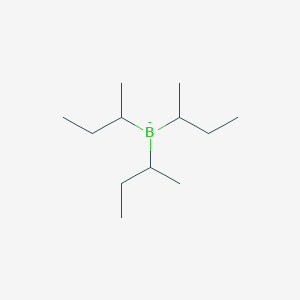
Tris(sec-butyl)borohydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(sec-butyl)borohydride is a chemical compound known for its strong reducing properties. It is a member of the trialkylborohydride family, which are widely used in organic synthesis for their ability to donate hydride ions. This compound is particularly notable for its high regio- and stereoselectivity in reduction reactions, making it a valuable tool in both academic and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tris(sec-butyl)borohydride typically involves the reaction of sec-butyl lithium with boron trifluoride etherate. The process can be summarized as follows:
Formation of sec-butyl lithium: sec-Butyl bromide is reacted with lithium metal in anhydrous ether to form sec-butyl lithium.
Reaction with boron trifluoride etherate: The sec-butyl lithium is then reacted with boron trifluoride etherate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(sec-butyl)borohydride primarily undergoes reduction reactions. It is known for its ability to reduce a wide range of functional groups, including carbonyl compounds, nitriles, and esters.
Common Reagents and Conditions
Reduction of carbonyl compounds: this compound is used to reduce aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Reduction of nitriles and esters: This compound can also reduce nitriles to primary amines and esters to alcohols under similar conditions.
Major Products Formed
The major products formed from these reactions are alcohols, amines, and other reduced forms of the starting materials .
Applications De Recherche Scientifique
Tris(sec-butyl)borohydride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent in the synthesis of complex organic molecules.
Materials Science: The compound is employed in the preparation of alkoxysilanes, which are used as precursors for polymers and surface coatings
Catalysis: It serves as a catalyst in various chemical reactions, including the hydrogermylation of aromatic alkenes.
Mécanisme D'action
The mechanism of action of tris(sec-butyl)borohydride involves the donation of a hydride ion (H-) to the substrate. This process typically proceeds through a nucleophilic attack on the electrophilic center of the substrate, followed by the formation of a new bond and the release of the reduced product. The high regio- and stereoselectivity of this compound is attributed to the steric and electronic effects of the sec-butyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium borohydride (NaBH4): A widely used reducing agent, but less selective compared to tris(sec-butyl)borohydride.
Lithium aluminum hydride (LiAlH4): A stronger reducing agent but more reactive and less selective.
Diisobutyl aluminum hydride (DIBAL-H): Known for its ability to reduce esters to aldehydes at low temperatures
Uniqueness
This compound stands out due to its high selectivity and mild reaction conditions. It offers a unique combination of strong reducing power and selectivity, making it a preferred choice for specific synthetic applications.
Propriétés
Formule moléculaire |
C12H27B- |
|---|---|
Poids moléculaire |
182.16 g/mol |
InChI |
InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3/q-1 |
Clé InChI |
OIJZFGWPBQZYRW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C(C)CC)(C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


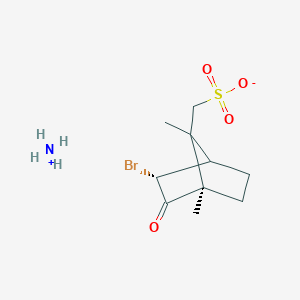
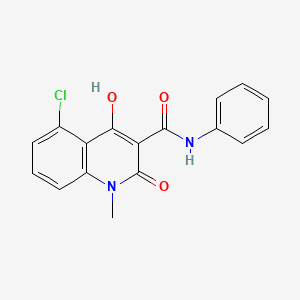

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

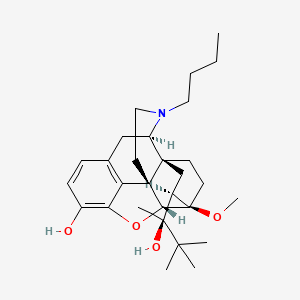
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)

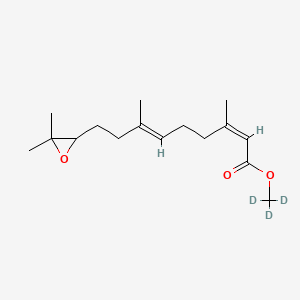
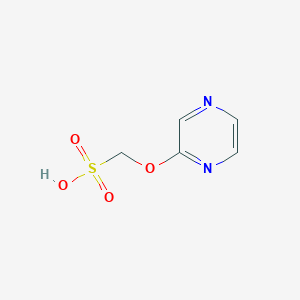
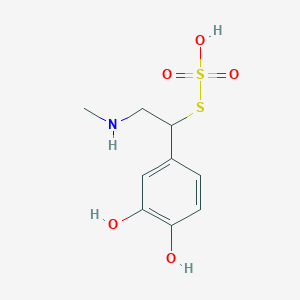
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
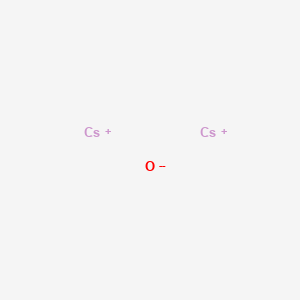
![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
